What are the physical and chemical properties of 1-[4-(3-Chlorophenoxy)phenyl]ethanone?
What are the physical and chemical properties of 1-[4-(3-Chlorophenoxy)phenyl]ethanone?
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-[4-(3-Chlorophenoxy)phenyl]ethanone
Executive Summary
1-[4-(3-Chlorophenoxy)phenyl]ethanone (CAS: 1145-57-9), frequently referred to as 4'-(3-chlorophenoxy)acetophenone, is a highly versatile diaryl ether intermediate utilized in the downstream synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1][2]. Characterized by its acetophenone core coupled to a meta-chlorinated phenoxy ring, this molecule presents a unique balance of electronic activation and conformational flexibility. This guide provides a comprehensive analysis of its physicochemical properties, structural rationale, and validated synthetic protocols.
Physicochemical and Structural Properties
Understanding the molecular descriptors of 1-[4-(3-Chlorophenoxy)phenyl]ethanone is critical for predicting its behavior in biological systems and organic solvents. The compound adheres strictly to Lipinski’s Rule of Five, making it an excellent lead-like scaffold for drug discovery.
Table 1: Key Physicochemical Descriptors
| Property | Value | Implication for Development |
| Molecular Weight | 246.69 g/mol [1] | Optimal for oral bioavailability; allows for further functionalization without exceeding MW limits. |
| Molecular Formula | C14H11ClO2[1] | Halogenated diaryl ether core. |
| Monoisotopic Mass | 246.044757 Da[1] | Crucial for high-resolution mass spectrometry (HRMS) validation and isotopic tracking. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų[1] | Highly lipophilic; suggests excellent membrane and blood-brain barrier (BBB) permeability. |
| H-Bond Donors | 0[1] | Reduces the desolvation penalty required during target binding. |
| H-Bond Acceptors | 2[1] | The carbonyl oxygen and ether oxygen act as key interaction points for target proteins. |
| Rotatable Bonds | 3[1] | Provides sufficient conformational flexibility to adapt to deep binding pockets. |
Synthetic Methodology: The SNAr Approach
The most efficient and scalable method for synthesizing 1-[4-(3-Chlorophenoxy)phenyl]ethanone is via a Nucleophilic Aromatic Substitution ( SNAr ) reaction between 4-fluoroacetophenone and 3-chlorophenol[3].
Mechanistic Rationale (The "Why"): In SNAr reactions, the leaving group's identity and the electronic environment of the electrophile dictate the reaction kinetics. 4-Fluoroacetophenone is specifically chosen over 4-chloroacetophenone. While chloride is a better leaving group in aliphatic SN2 reactions, fluoride is vastly superior in SNAr [4]. The high electronegativity of fluorine creates a strong partial positive charge on the ipso carbon, accelerating the rate-determining step: the nucleophilic attack by the phenoxide ion[3][4]. The para-acetyl group acts as a powerful electron-withdrawing group (EWG), stabilizing the resulting anionic Meisenheimer intermediate through resonance[5].
Fig 1: Reaction workflow and mechanistic logic for the SNAr synthesis of the target compound.
Validated Step-by-Step Protocol:
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Phenoxide Generation: Charge an oven-dried, nitrogen-flushed round-bottom flask with 3-chlorophenol (1.1 equiv) and anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate ( K2CO3 , 1.5 equiv). Expert Insight: K2CO3 is selected over stronger bases like KOH or NaH to prevent unwanted base-catalyzed aldol self-condensation of the acetophenone[5].
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Electrophile Addition: Stir the suspension at ambient temperature for 30 minutes to ensure complete deprotonation. Introduce 4-fluoroacetophenone (1.0 equiv) dropwise.
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Thermal Activation: Elevate the temperature to 110–120 °C. Maintain heating for 12–16 hours. The polar aprotic nature of DMF solvates the potassium cations, leaving the phenoxide "naked" and highly reactive.
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Quenching & Extraction: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x).
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Purification: Wash the combined organic layers with 5% aqueous NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Pharmacophore Logic and Biological Relevance
Diaryl ethers are privileged scaffolds in medicinal chemistry. The 1-[4-(3-Chlorophenoxy)phenyl]ethanone structure provides a highly modular framework for drug design.
Fig 2: Structure-Activity Relationship (SAR) mapping of the compound's functional groups.
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The Ether Bridge: Imparts a ~120° bond angle, allowing the two aromatic rings to adopt a non-coplanar, "butterfly" conformation. This is critical for fitting into deep, angled hydrophobic pockets in target proteins (e.g., allosteric kinase inhibitors).
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The meta-Chloro Substituent: Enhances lipophilicity and provides a vector for halogen bonding with backbone carbonyls in protein binding sites.
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The Acetyl Group: Serves as a versatile synthetic handle for downstream functionalization (e.g., reductive amination, condensation to form pyrimidines or pyrazoles) or acts directly as a hydrogen bond acceptor[2].
Analytical Characterization Standards
To validate the integrity of the synthesized compound, the following analytical signatures are standard:
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LC-MS: Electrospray ionization (ESI+) should yield a distinct [M+H]+ peak at m/z 247.1. The presence of the chlorine atom will be confirmed by a characteristic 3:1 isotopic pattern at m/z 249.1.
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1H NMR ( CDCl3 , 400 MHz): Look for a sharp three-proton singlet around δ 2.58 ppm corresponding to the methyl group of the acetyl moiety. The aromatic region ( δ 6.90 - 8.00 ppm) will display an AA'BB' system for the para-substituted ring and a complex multiplet for the meta-substituted ring.
